2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate is a chemical compound with the molecular formula C8H18F2N3O2P It is known for its unique structure, which includes a phosphorus atom bonded to three dimethylamino groups and a difluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate typically involves the reaction of tris(dimethylamino)phosphine with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
P(NMe2)3+F2C-COOH→F2C-COO-P(NMe2)3
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines with different substituents.
Scientific Research Applications
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphorus atom, with its attached functional groups, can participate in various biochemical reactions, influencing pathways related to metabolism, signal transduction, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]propionate
- 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]butyrate
Uniqueness
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate is unique due to its specific combination of functional groups and the presence of the difluoroacetate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H18F2N3O2P |
---|---|
Molecular Weight |
257.22 g/mol |
IUPAC Name |
2,2-difluoro-2-[tris(dimethylamino)phosphaniumyl]acetate |
InChI |
InChI=1S/C8H18F2N3O2P/c1-11(2)16(12(3)4,13(5)6)8(9,10)7(14)15/h1-6H3 |
InChI Key |
UKZDLKBKZLFSCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[P+](C(C(=O)[O-])(F)F)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.